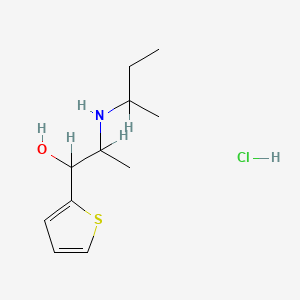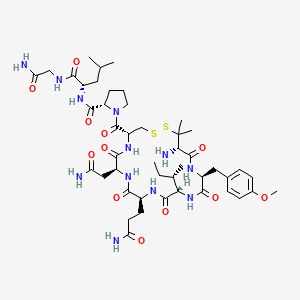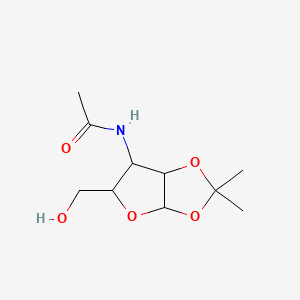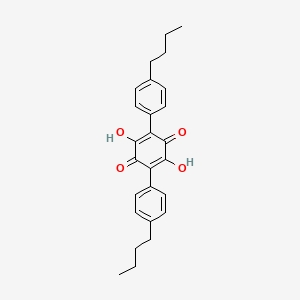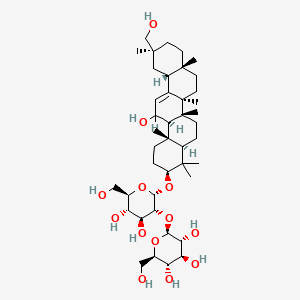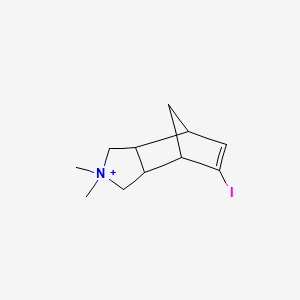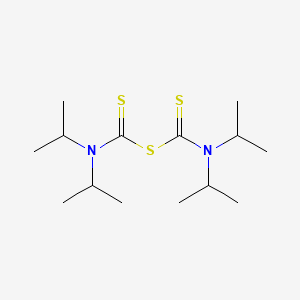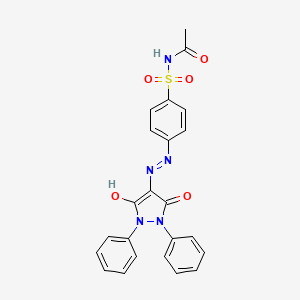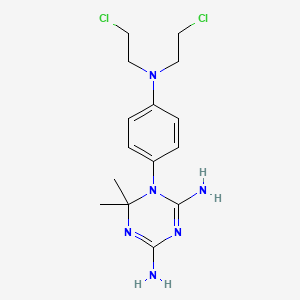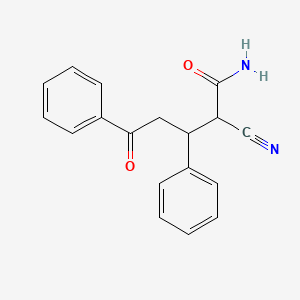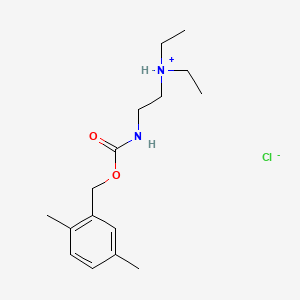
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a pyridinamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine typically involves a multi-step process
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction typically requires heating and can be catalyzed by a Lewis acid such as zinc chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a base and a suitable solvent.
Formation of Pyridinamine Moiety: The final step involves the coupling of the tetrazole and trifluoromethyl intermediates with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, bases, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The pyridinamine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
- 5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid
- 5-(1H-Tetrazol-5-yl)isophthalic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group imparts enhanced chemical stability and lipophilicity, while the tetrazole and pyridinamine moieties provide versatile sites for chemical modifications and interactions with biological targets. This makes the compound particularly valuable for applications requiring high stability and specificity.
Propiedades
Número CAS |
27362-84-1 |
|---|---|
Fórmula molecular |
C13H9F3N6 |
Peso molecular |
306.25 g/mol |
Nombre IUPAC |
3-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H9F3N6/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(5-2-6-17-11)12-19-21-22-20-12/h1-7H,(H,17,18)(H,19,20,21,22) |
Clave InChI |
MQEQIOZHIODSAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C3=NNN=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
